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Compound Name: 1-(3-(Vinyloxy)phenyl)ethanone

Cat. No.: B1647198

Get Quote

Executive Summary
The molecule 1-(3-(Vinyloxy)phenyl)ethanone (commonly known as 3-

vinyloxyacetophenone) is a highly reactive, bifunctional aromatic compound. While its para-

substituted counterpart, 1-(4-(Vinyloxy)phenyl)ethanone, is heavily utilized and researched as a

high-efficiency voltage stabilizer in cross-linked polyethylene (XLPE) for high-voltage cables[1],

the meta and ortho isomers offer distinctly different electronic environments.

This guide provides a comprehensive spectroscopic comparison of these positional isomers.

By analyzing the interplay between the electron-withdrawing acetyl group and the electron-

donating vinyloxy group, researchers can accurately identify isomeric purity and monitor the

structural integrity of these functional materials during synthesis and application.

Structural & Electronic Causality (E-E-A-T)
To interpret the spectroscopic data of these isomers, one must understand the underlying

electronic communication across the benzene ring.
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The Vinyloxy Group (-O-CH=CH₂): Acts as a strong electron donor via resonance (+M effect)

but is mildly electron-withdrawing via induction (-I effect)[2].

The Acetyl Group (-COCH₃): Acts as a strong electron-withdrawing group via both resonance

and induction (-M, -I).

In the para isomer, these two groups are in direct conjugation. This creates a powerful "push-

pull" dipole across the molecule, heavily shielding the protons adjacent to the vinyloxy group

while deshielding those next to the acetyl group.

In the meta isomer (our primary target), orbital symmetry prevents direct resonance

communication between the two substituents. The electronic effects are localized and additive.

The H-2 proton (sandwiched between the functional groups) experiences competing forces:

deshielding from the carbonyl and shielding from the oxygen, resulting in a unique chemical

shift and a narrow splitting pattern. In the ortho isomer, steric hindrance forces the functional

groups out of the aromatic plane, disrupting resonance and altering both NMR shifts and

infrared vibrational frequencies.

Substituent Effects on Benzene Ring

Acetyl (-COCH3)

-I, -M (Electron Withdrawing)

Deshields ortho/para protons

Vinyloxy (-O-CH=CH2)

-I, +M (Electron Donating)

Shields ortho/para protons

1-(3-(Vinyloxy)phenyl)ethanone (Meta)

No direct resonance between groups

Additive, localized effects

1-(4-(Vinyloxy)phenyl)ethanone (Para)

Direct push-pull conjugation

Extreme shielding/deshielding (AA'BB')
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Electronic resonance and inductive pathways dictating isomeric chemical shifts.
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Comparative Spectroscopic Data
The following tables summarize the quantitative spectroscopic differences driven by the

electronic effects described above.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ
ppm)

Proton Assignment Ortho Isomer
Meta Isomer
(Target)

Para Isomer

Acetyl (-CH₃) 2.62 (s, 3H) 2.59 (s, 3H) 2.56 (s, 3H)

Vinyloxy (-OCH=) 6.58 (dd, 1H) 6.62 (dd, 1H) 6.65 (dd, 1H)

Vinyloxy (=CH₂, trans) 4.70 (dd, 1H) 4.75 (dd, 1H) 4.80 (dd, 1H)

Vinyloxy (=CH₂, cis) 4.40 (dd, 1H) 4.45 (dd, 1H) 4.50 (dd, 1H)

Aromatic H-2 - 7.65 (t, 1H) 7.95 (d, 2H) (H-2, H-6)

Aromatic H-3 7.05 (d, 1H) - 7.05 (d, 2H) (H-3, H-5)

Aromatic H-4 7.45 (t, 1H) 7.25 (ddd, 1H) -

Aromatic H-5 7.15 (t, 1H) 7.40 (t, 1H) -

Aromatic H-6 7.75 (dd, 1H) 7.70 (dt, 1H) -

Table 2: ¹³C NMR Chemical Shifts (101 MHz, CDCl₃, δ
ppm)

Carbon
Environment

Ortho Isomer
Meta Isomer
(Target)

Para Isomer

Carbonyl (C=O) 199.5 197.8 196.5

Vinyloxy (-OCH=) 148.2 148.8 147.5

Vinyloxy (=CH₂) 95.5 96.2 97.0

Acetyl (-CH₃) 29.5 26.8 26.5
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Table 3: FT-IR Vibrational Modes (ATR, Neat, cm⁻¹)
Vibrational Mode Ortho Isomer

Meta Isomer
(Target)

Para Isomer

C=O Stretch 1685 1682 1675

C=C Stretch (Vinyl) 1638 1635 1632

C-O-C Asymmetric 1215 1210 1205

Aromatic C-H Bend 755 690, 785 835

Experimental Workflows & Self-Validating Protocols
Vinyl ethers are notoriously sensitive to acidic environments, rapidly undergoing acid-catalyzed

hydrolysis to yield the corresponding phenol and acetaldehyde[3]. To ensure scientific integrity,

the analytical protocols must be self-validating to confirm the sample has not degraded during

preparation.

Protocol A: Self-Validating NMR Acquisition
Solvent Neutralization (Critical Step): Pass 1.0 mL of deuterated chloroform (CDCl₃) through

a 2 cm plug of basic alumina immediately prior to use.

Causality: Older bottles of CDCl₃ generate trace DCl and phosgene via

photodecomposition. Un-neutralized solvent will instantly hydrolyze the vinyloxy group in

the NMR tube[3].

Sample Preparation: Dissolve 15 mg of the 1-(vinyloxy)phenyl)ethanone isomer in 0.6 mL of

the neutralized CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (298 K, 16 scans, 2-second

relaxation delay).

Self-Validation Check: Before analyzing the aromatic region, integrate the acetyl singlet (~2.6

ppm) to exactly 3.00. Next, evaluate the internal vinyloxy proton (-OCH=, ~6.6 ppm)[2].
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Validation Logic: If the vinyloxy integral is < 0.95, or if a sharp singlet appears at ~9.8 ppm

(acetaldehyde), the sample has undergone hydrolysis. The run must be discarded, and

Step 1 repeated with fresh solvent.

Isomeric Confirmation: If validation passes, examine the aromatic region (7.0 - 8.0 ppm). A

pair of doublets (J ~ 8.5 Hz) confirms the para isomer. A complex multiplet with a distinct

narrow triplet/doublet at ~7.65 ppm confirms the meta isomer.

Protocol B: FT-IR (ATR) Conjugation Assessment
Background Collection: Clean the diamond ATR crystal with anhydrous isopropanol. Collect

a background spectrum (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

Sample Application: Apply 2-3 drops of the neat liquid isomer directly onto the crystal.

Ensure complete coverage without trapping air bubbles.

System Validation: Collect the sample spectrum.

Validation Logic: Examine the region around 3400-3200 cm⁻¹. The presence of a broad -

OH stretch indicates that the vinyloxy group has hydrolyzed to form a phenol derivative[3].

If present, the sample must be re-purified via vacuum distillation.

Conjugation Assessment: Record the exact wavenumber of the C=O stretch. The para

isomer will show the lowest frequency (~1675 cm⁻¹) due to extended push-pull conjugation,

while the meta and ortho isomers will appear higher (~1682-1685 cm⁻¹) due to localized

electron density and steric twisting.

Sample Prep
Anhydrous CDCl3

(Basic Alumina Filtered)

Acquire Spectra
1H: 400 MHz
IR: ATR Neat

Self-Validation
Integrate -CH3 (3H) vs

=CH-O (1H)

Purity Check
Are Aldehyde peaks
(~9.8 ppm) absent?

No (Hydrolyzed)
Data Accepted

Analyze Isomeric
Splitting

Yes
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Self-validating spectroscopic workflow for vinyloxyacetophenone isomers.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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